molecular formula C11H9BrN2O3 B3050975 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 30149-94-1

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B3050975
CAS No.: 30149-94-1
M. Wt: 297.1 g/mol
InChI Key: LBFLFJKKZLTGOV-UHFFFAOYSA-N
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Description

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS: EN300-1696599) is a 1,2,4-oxadiazole derivative featuring a para-bromophenyl substituent at the 3-position of the heterocyclic ring and a propanoic acid chain at the 5-position. Its molecular formula is C₁₁H₉BrN₂O₃, with a molecular weight of 297.11 g/mol . The compound is synthesized via microreactor-based methods, yielding 45% after HPLC purification, with structural confirmation by ¹H/¹³C NMR and HRMS . Its para-bromophenyl group confers distinct electronic and steric properties, making it a valuable building block in medicinal and materials chemistry.

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFLFJKKZLTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536014
Record name 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30149-94-1
Record name 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Coupling with propanoic acid: The final step involves coupling the bromophenyl-1,2,4-oxadiazole intermediate with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or a similar agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Coupling reagents like DCC or N,N’-diisopropylcarbodiimide (DIC) are used for forming amides or esters.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted phenyl derivatives can be obtained.

    Oxidation products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction products: Reduction can yield alcohols or amines.

    Coupling products: Esters, amides, and other derivatives can be formed through coupling reactions.

Scientific Research Applications

3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid has several scientific research applications:

    Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material science: It can be used in the development of new materials with specific properties, such as polymers or liquid crystals.

    Biological research: The compound can be used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The 1,2,4-oxadiazole ring is known to interact with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is structurally analogous to other 1,2,4-oxadiazole derivatives, differing primarily in the substituent on the phenyl ring or the heterocycle itself. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) XLogP3 References
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Bromophenyl C₁₁H₉BrN₂O₃ 297.11 45 -
3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Methoxyphenyl C₁₂H₁₂N₂O₄ 262.24 46 -
3-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 4-Ethoxyphenyl C₁₃H₁₄N₂O₄ 262.26 - 1.9
3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid Pyridin-3-yl C₁₀H₈N₃O₃ 223.19 - -
3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid 2-Chlorophenyl C₁₁H₉ClN₂O₃ 252.66 - -
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid Thiophen-2-yl C₉H₈N₂O₃S 224.24 - -

Key Observations :

  • Halogen vs. Alkoxy Groups: The bromine atom in the target compound increases molecular weight and lipophilicity compared to methoxy/ethoxy analogs.
  • Heteroaromatic Rings : Pyridinyl and thiophenyl substituents introduce nitrogen or sulfur atoms, modifying solubility and hydrogen-bonding capacity .

Critical Factors :

  • Solubility: Bromophenyl’s hydrophobicity complicates purification, as noted in .
  • Reactivity : Electron-deficient substituents (e.g., bromine) may slow cyclization steps compared to electron-rich groups (e.g., methoxy).

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl analog has an XLogP3 of 1.9 , whereas bromophenyl’s higher molecular weight and halogen content suggest greater hydrophobicity (estimated LogP > 2.5).
  • Hydrogen Bonding: All compounds have 1–2 hydrogen bond donors (propanoic acid) and 4–6 acceptors (oxadiazole, carboxylic acid, substituents) .
  • Molecular Weight : Bromophenyl derivatives (297.11 g/mol) are heavier than methoxy (262.24 g/mol) or pyridinyl (223.19 g/mol) analogs, influencing bioavailability .

Commercial and Research Relevance

  • Availability : The bromophenyl derivative is listed in catalogs by Enamine Ltd. and CymitQuimica, priced at ~€1,048/g .
  • Unmet Data : Biological activity studies for the bromo compound are absent in the provided evidence, highlighting a research gap compared to the well-characterized phenyl analog .

Biological Activity

The compound 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid belongs to the class of 1,2,4-oxadiazole derivatives, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of arylamidoximes with succinic anhydride or related compounds. The resulting products are then purified and characterized through various spectroscopic techniques. The synthesis pathway can be summarized as follows:

  • Preparation of Arylamidoxime : Reaction of arylnitriles with hydroxylamine.
  • Formation of Oxadiazole : Cyclization of arylamidoxime with suitable anhydrides.
  • Acid Formation : Hydrolysis or neutralization to yield the corresponding propanoic acid derivative.

5-Lipoxygenase Inhibition

One of the most notable biological activities of this compound is its ability to inhibit the enzyme 5-lipoxygenase (5-LOX) , which plays a crucial role in inflammatory processes. In vitro assays have demonstrated that derivatives like this compound exhibit significant inhibition with IC50 values ranging from 18.78 µg/ml to >100 µg/ml , indicating varying potency among different derivatives .

CompoundIC50 (µg/ml)Notes
4bf18.78Highest potency among tested compounds
4af25.78Moderate enzyme inhibitory activity
4bc26.72Moderate enzyme inhibitory activity

The docking studies further revealed that these compounds interact favorably with active site residues of the enzyme, suggesting a mechanism through which they exert their inhibitory effects .

Antimicrobial Activity

Research has indicated that oxadiazole derivatives possess antimicrobial properties against various bacterial strains. For instance, studies have shown that certain derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains such as Bacillus subtilis and Staphylococcus aureus .

Case Studies

Several case studies highlight the potential therapeutic applications of oxadiazole derivatives:

  • Cancer Cell Lines : A derivative exhibited moderate cytotoxicity against a panel of human cancer cell lines (IC50 ~92.4 µM), indicating potential as an anticancer agent .
  • Inflammatory Diseases : The ability to inhibit 5-LOX suggests that these compounds could be explored for treating inflammatory conditions such as asthma and arthritis.

Q & A

Basic: What synthetic methodologies are established for preparing 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via cyclization reactions involving 4-bromophenyl precursors and propanoic acid derivatives. A microwave-assisted method using 4-bromophenylamidoxime and ethyl acrylate yields the oxadiazole ring with subsequent hydrolysis to the propanoic acid derivative . Alternatively, continuous microreactor synthesis with HPLC purification achieves 45% yield, though solubility challenges during purification may necessitate solvent optimization (e.g., acetonitrile/water mixtures) . Reaction temperature (80–120°C) and stoichiometric ratios of nitrile precursors (e.g., 4-bromobenzonitrile) are critical for minimizing side products like uncyclized intermediates.

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

Answer:
Key characterization methods include:

  • 1H/13C NMR : Assign peaks for the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons, δ 160–165 ppm for C=N-O in 13C NMR) and propanoic acid chain (δ 2.5–3.1 ppm for CH2 groups) .
  • HRMS (ESI) : Validate molecular weight (e.g., m/z 297.11 [M+H]+ for C11H9BrN2O3) to confirm purity .
  • IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹ for carboxylic acid) and oxadiazole ring vibrations (~1250–1300 cm⁻¹) .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:
The 1,2,4-oxadiazole moiety and bromophenyl group make it a scaffold for:

  • Pharmacophore development : As a bioisostere for amide or ester groups in protease inhibitors or receptor modulators .
  • Crystallography : The bromine atom aids in X-ray diffraction studies for structural resolution (e.g., SHELXL refinement) .
  • Fluorescent probes : Derivatives with pyridyl substitutions exhibit luminescence properties for cellular imaging .

Advanced: How can researchers optimize synthetic yields when encountering low efficiency or impurities?

Answer:

  • Microwave irradiation : Reduces reaction time (10–20 minutes vs. hours under conventional heating) and improves cyclization efficiency .
  • HPLC gradient optimization : For purification, use a C18 column with a water/acetonitrile gradient (0.1% TFA) to resolve polar byproducts .
  • Precursor activation : Employ N-hydroxyimidamide intermediates to enhance oxadiazole ring formation kinetics .

Advanced: How should researchers address discrepancies in spectral data during structural validation?

Answer:

  • Dynamic NMR : Resolve overlapping proton signals (e.g., propanoic acid CH2 groups) by varying solvent polarity or temperature .
  • X-ray crystallography : Compare experimental unit cell parameters (e.g., space group P21/c) with Cambridge Structural Database entries to validate geometry .
  • DFT calculations : Simulate NMR chemical shifts using Gaussian09 with B3LYP/6-31G* basis sets to match experimental data .

Advanced: What strategies are recommended for studying supramolecular interactions of this compound in biological systems?

Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip to measure binding kinetics with target proteins (e.g., GPR40) .
  • Molecular docking : Use AutoDock Vina with the bromophenyl group as a hydrophobic anchor in receptor pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with metal ions (e.g., Nd3+ in coordination complexes) .

Advanced: How can solubility challenges in aqueous buffers be mitigated for in vitro assays?

Answer:

  • Prodrug derivatization : Convert the carboxylic acid to a methyl ester or amide for improved membrane permeability .
  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
  • pH adjustment : Dissolve in PBS (pH 7.4) with 10 mM NaOH to deprotonate the carboxylic acid group .

Advanced: What are the best practices for handling contradictory bioactivity data across studies?

Answer:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO-K1) to rule out cell-specific effects .
  • Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., esterase cleavage) underlies inconsistent activity .
  • Orthogonal assays : Confirm target engagement via SPR and functional assays (e.g., cAMP quantification for GPCRs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

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